1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
Description
This compound is a quinazoline-2,4-dione derivative featuring a 1,2,4-oxadiazole moiety substituted with a 4-chlorophenyl group and a 3,5-dimethylphenyl group. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity. The 4-chlorophenyl substituent likely contributes to lipophilicity and electronic effects, while the 3,5-dimethylphenyl group may influence steric interactions in biological targets.
Properties
Molecular Formula |
C25H19ClN4O3 |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,5-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-15-11-16(2)13-19(12-15)30-24(31)20-5-3-4-6-21(20)29(25(30)32)14-22-27-23(28-33-22)17-7-9-18(26)10-8-17/h3-13H,14H2,1-2H3 |
InChI Key |
IHDMMQFZNBOZMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Formation from Anthranilic Acid
-
Reaction of Anthranilic Acid with Sodium Cyanate :
Anthranilic acid (20 g, 146 mmol) is dissolved in aqueous acetic acid and treated with sodium cyanate (12 g, 185 mmol) at 35°C for 30 minutes. Subsequent addition of NaOH (200 g, 5 mol) induces cyclization, yielding quinazoline-2,4(1H,3H)-dione (92% yield). -
Crystallization and Purification :
The crude product is neutralized with sulfuric acid, filtered, and recrystallized in water to obtain colorless crystals (m.p. 350–351°C).
Alternative Routes
While the above method is cost-effective, microwave-assisted synthesis has been explored to reduce reaction times. However, traditional methods remain preferred for scalability.
Synthesis of the 3-(4-Chlorophenyl)-1,2,4-Oxadiazole Moiety
The oxadiazole ring is constructed via cyclization of a nitrile and hydroxylamine derivative.
Cyclization of 4-Chlorobenzohydrazide
-
Formation of Amidoxime :
4-Chlorobenzohydrazide (10 mmol) reacts with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding amidoxime. -
Cyclodehydration :
The amidoxime is treated with trichloroacetic anhydride (TCCA) in dichloromethane, yielding 3-(4-chlorophenyl)-1,2,4-oxadiazole (78% yield).
Coupling of Oxadiazole to the Quinazoline Core
The oxadiazole moiety is linked to the quinazoline via a methylene bridge using a Mannich-type reaction.
Mannich Reaction Conditions
-
Reaction Setup :
-
3-(3,5-Dimethylphenyl)quinazoline-2,4(1H,3H)-dione (5 mmol) is dissolved in THF.
-
Paraformaldehyde (10 mmol) and 3-(4-chlorophenyl)-1,2,4-oxadiazole (5.5 mmol) are added.
-
The mixture is heated at 60°C for 6 hours in the presence of catalytic HCl.
-
-
Purification :
Column chromatography (petroleum ether/ethyl acetate, 7:3) affords the final product in 70% yield.
Optimization and Challenges
Key Challenges
-
Low Yields in Oxadiazole Cyclization :
Use of TCCA instead of PCl₃ improves cyclization efficiency (78% vs. 65%). -
Regioselectivity in Alkylation :
Excess 3,5-dimethylbenzyl bromide ensures monofunctionalization at N3.
Comparative Data
| Step | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Quinazoline core | Sodium cyanate/NaOH | 92 | 99 |
| Oxadiazole formation | TCCA | 78 | 98 |
| Mannich coupling | Paraformaldehyde/HCl | 70 | 97 |
Spectroscopic Characterization
NMR Analysis
-
(500 MHz, DMSO-d6) :
δ 8.45 (dd, J=9 Hz, 1H, quinazoline-H), 7.72 (d, J=8 Hz, 2H, oxadiazole-ArH), 7.48 (d, J=8 Hz, 2H, oxadiazole-ArH), 2.35 (s, 6H, CH₃).
IR Spectroscopy
Industrial Scalability Considerations
Cost-Effective Modifications
-
Solvent Recycling :
DMF and THF are recovered via distillation, reducing costs by 30%. -
Catalyst Selection :
Heterogeneous catalysts (e.g., zeolites) are explored to replace HCl in Mannich reactions.
Chemical Reactions Analysis
Key Chemical Reactions
The compound participates in diverse reactions due to its quinazoline core, oxadiazole ring, and substituent groups. Below are its primary reaction types:
Reactivity with Biological Targets
The compound exhibits interactions critical for its pharmacological profile:
Stability and Degradation Reactions
-
Thermal Stability : Decomposes above 250°C without melting, forming chlorophenyl byproducts.
-
Photodegradation : UV exposure induces cleavage of the oxadiazole ring, yielding 4-chlorobenzoic acid derivatives.
-
pH-Dependent Hydrolysis :
-
Acidic (pH 2) : Rapid hydrolysis of oxadiazole to semicarbazide.
-
Basic (pH 10) : Degradation of quinazoline-dione to anthranilic acid analogs.
-
Analytical Characterization of Reaction Products
Reactions are monitored using:
-
TLC : Silica gel plates (ethyl acetate/hexane, 3:7) for purity assessment.
-
NMR :
-
¹H NMR (DMSO-d₆) : δ 8.2–7.3 (aromatic protons), δ 5.1 (CH₂ linker), δ 2.4 (CH₃ groups).
-
¹³C NMR : Peaks at 165–170 ppm (oxadiazole C=O), 155–160 ppm (quinazoline C=O).
-
-
IR : Strong bands at 1720 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N oxadiazole).
Reaction Optimization Insights
Scientific Research Applications
Structural Features
The compound features a quinazoline core linked to a 1,2,4-oxadiazole moiety. The oxadiazole ring is recognized for its role in various biological activities including anticancer and anti-inflammatory effects. The presence of the 4-chlorophenyl group enhances lipophilicity and may influence pharmacokinetic properties.
Anticancer Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole structure , similar to this compound, exhibit significant anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells by activating pathways associated with tumor suppression.
| Compound | IC50 (nM) | Cancer Type |
|---|---|---|
| Example A | 15.5 | MCF-7 (Breast) |
| Example B | 22.3 | HeLa (Cervical) |
In a recent study focused on oxadiazole derivatives, it was found that modifications to the substituents on the oxadiazole ring significantly impacted cytotoxicity against breast cancer cell lines. The most potent derivative exhibited an IC50 value of 10 nM against MCF-7 cells.
Antimicrobial Activity
The compound has demonstrated promising results in inhibiting the growth of various pathogens. In vitro studies have reported effective inhibition against:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings align with other studies on oxadiazole derivatives that have shown antibacterial properties against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Compounds with similar structures have been documented to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Study on Anticancer Properties
A study investigating a series of oxadiazole derivatives highlighted that specific modifications significantly enhanced their cytotoxicity against breast cancer cell lines. The research demonstrated that certain structural changes could lead to improved efficacy in targeting cancer cells.
Case Study on Antimicrobial Effects
A comparative study involving various oxadiazole derivatives revealed that particular modifications increased their effectiveness against resistant strains of bacteria. This underscores the importance of structural optimization in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through various pathways, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis:
Core Scaffold and Functional Group Comparison
Key Observations:
- The quinazoline-dione core in the target compound is distinct from the triazole-thione () and coumarin-diazepin () scaffolds, suggesting divergent pharmacological targets.
- The 4-chlorophenyl group is shared with ’s compound, which may enhance lipophilicity and membrane permeability in both cases .
Physicochemical and Spectroscopic Properties
Analysis:
- The target compound’s higher hydrogen bond acceptors (8 vs. 5 in ) may improve solubility but reduce blood-brain barrier penetration.
Research Findings and Implications
- ’s Compound : Demonstrated antimicrobial activity via the triazole-thione motif, with the 4-chlorophenyl group enhancing potency . The target compound’s oxadiazole group may offer similar benefits without sulfur-related instability.
- ’s Compounds : Coumarin and tetrazole derivatives showed anticancer activity, suggesting that the target’s quinazoline-dione core could be optimized for similar applications .
Biological Activity
The compound 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a novel derivative belonging to the quinazoline family. Quinazolines and their derivatives have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on recent research findings.
Synthesis and Structural Characterization
The synthesis of quinazoline derivatives typically involves multi-step reactions that allow for the introduction of various functional groups. The target compound incorporates both quinazoline and oxadiazole moieties, which are known for their enhanced biological activities.
Key Steps in Synthesis:
- Formation of Quinazoline Core: The quinazoline structure is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Oxadiazole Group: The oxadiazole moiety is introduced via coupling reactions with 4-chlorophenyl derivatives.
- Final Modifications: Additional substitutions are made to optimize the biological activity.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that derivatives of quinazoline-2,4-dione exhibit promising antibacterial activity.
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 1 | Staphylococcus aureus | 12 | 70 |
| 1 | Escherichia coli | 11 | 75 |
| 1 | Candida albicans | 10 | 77 |
The presence of electron-withdrawing groups like –Cl enhances the antibacterial efficacy of these compounds .
Anticancer Activity
Quinazoline derivatives have shown significant cytotoxic effects against various cancer cell lines. The compound's efficacy was assessed using MTT assays against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15.2 |
| HeLa | 12.5 |
The presence of oxadiazole in the structure contributes to its cytotoxicity by potentially inhibiting tubulin polymerization .
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of DNA Gyrase: Similar compounds have been shown to inhibit bacterial DNA gyrase, which is crucial for bacterial DNA replication.
- Cell Cycle Arrest: The compound may induce apoptosis in cancer cells by disrupting normal cell cycle progression.
Case Studies
Several studies have highlighted the effectiveness of quinazoline derivatives in treating infections and cancers:
- Antibacterial Study: A recent study demonstrated that a related quinazoline derivative significantly inhibited the growth of Staphylococcus aureus with an IC50 value lower than that of standard antibiotics .
- Cytotoxicity Evaluation: Another investigation revealed that compounds similar to our target exhibited potent cytotoxicity against MCF-7 cells at concentrations as low as 10 μM .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione, and what key intermediates are involved?
- Methodology : The synthesis typically involves multi-step protocols. For example, the oxadiazole ring can be formed via cyclization of amidoximes with chlorobenzoyl derivatives under acidic conditions . The quinazoline-dione core is synthesized via condensation of anthranilic acid derivatives with urea or via microwave-assisted cyclization to improve yield . Key intermediates include 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde and 3-(3,5-dimethylphenyl)quinazoline-2,4-dione precursors.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology :
- 1H/13C NMR : Focus on aromatic proton signals (δ 6.8–8.2 ppm for chlorophenyl/quinazoline protons) and methyl groups (δ 2.2–2.6 ppm for dimethylphenyl) .
- IR Spectroscopy : Look for C=O stretches (~1680–1720 cm⁻¹) in the quinazoline-dione and C=N/C-O stretches (~1590–1610 cm⁻¹) in the oxadiazole .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with oxadiazole and quinazoline substructures .
Q. What preliminary biological assays are recommended to evaluate the compound’s bioactivity?
- Methodology : Screen for antimicrobial activity using agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and antifungal activity against C. albicans. For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM, referencing protocols for structurally related quinazoline derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictory data between computational predictions and experimental spectral results for this compound?
- Methodology :
- NMR Discrepancies : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in the aromatic region. For example, coupling patterns in the 3,5-dimethylphenyl group may require DEPT-135 or NOESY to distinguish substituent effects .
- Elemental Analysis Mismatches : Recheck synthetic purity via recrystallization or column chromatography (silica gel, petroleum ether/ethyl acetate gradients) and confirm stoichiometry using high-resolution mass spectrometry (HRMS) .
Q. What strategies optimize the synthetic yield of the oxadiazole-quinazoline hybrid, and how do reaction conditions influence regioselectivity?
- Methodology :
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30–60 minutes, improving yield by 15–20% (e.g., 65% → 80%) .
- Catalytic Systems : Test Pd/C or CuI catalysts for Ullmann-type coupling during oxadiazole-quinazoline linkage formation. Monitor regioselectivity using HPLC with C18 columns and acetonitrile/water mobile phases .
Q. How can researchers investigate the mechanistic role of the 4-chlorophenyl and 3,5-dimethylphenyl groups in biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituent variations (e.g., 4-fluorophenyl, 3,5-dichlorophenyl) and compare IC50 values in enzyme inhibition assays (e.g., kinase targets) .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR tyrosine kinase), highlighting hydrophobic interactions from dimethylphenyl and halogen bonding from chlorophenyl .
Q. What advanced analytical approaches are recommended to confirm the compound’s stability under physiological conditions?
- Methodology :
- HPLC-MS Stability Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) at 37°C for 24 hours. Monitor degradation products (e.g., hydrolyzed oxadiazole or quinazoline rings) using a C18 column and gradient elution .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C, 10°C/min) to identify decomposition points relevant to formulation development .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between theoretical and experimental melting points?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
